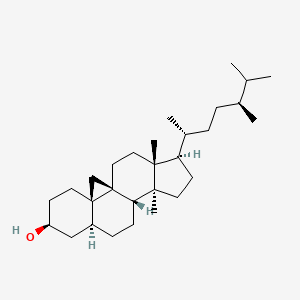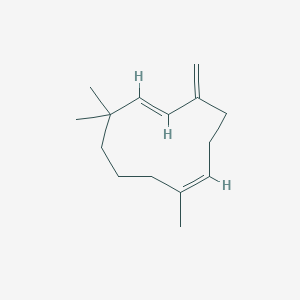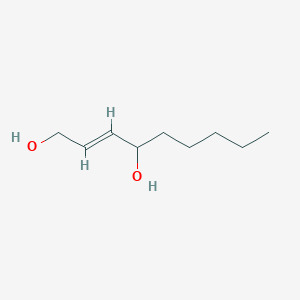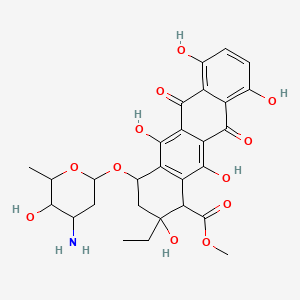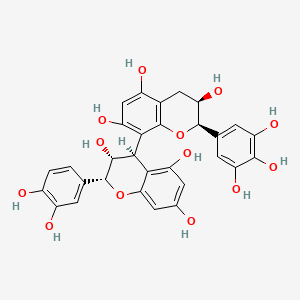
异姜黄酚
描述
科学研究应用
化学: 它被用作合成其他生物活性化合物的先驱.
生物学: 异姜黄醇对各种真菌菌株表现出显着的抗真菌活性.
作用机制
异姜黄醇通过各种分子靶点和途径发挥其作用:
抗真菌活性: 它破坏真菌细胞膜并抑制麦角甾醇合成、呼吸作用以及琥珀酸脱氢酶和NADH氧化酶等关键酶.
抗炎活性: 异姜黄醇抑制巨噬细胞中一氧化氮的产生,从而减少炎症.
抗癌活性: 它通过激活胱天蛋白酶和其他凋亡途径诱导癌细胞凋亡.
未来方向
While Isocurcumenol has shown promising results in various studies, more in-depth studies are required to understand the underlying mechanisms using experimental in vivo animal models and elaborate bioavailability, preclinical pharmacokinetics, and toxicity studies before clinical trials can be pursued for development into immunomodulatory agents .
生化分析
Biochemical Properties
Isocurcumenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, isocurcumenol inhibits the production of nitric oxide in isolated mouse peritoneal macrophages by interacting with nitric oxide synthase . Additionally, it reduces the levels of glutamic oxaloacetic transaminase and glutamic pyruvic transaminase in a mouse model of liver injury, indicating its role in modulating liver enzymes . These interactions highlight the compound’s potential in regulating inflammatory responses and liver function.
Cellular Effects
Isocurcumenol exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of human lung, nasopharyngeal, and leukemic cells, as well as murine lymphoma cells . This inhibition is achieved without inducing significant toxicity to normal cells, making isocurcumenol a promising candidate for cancer therapy. The compound also induces apoptosis in cancer cells, as evidenced by morphological changes observed through fluorescent staining . Furthermore, isocurcumenol influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor effects.
Molecular Mechanism
The molecular mechanism of isocurcumenol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, isocurcumenol inhibits the production of nitric oxide by binding to nitric oxide synthase . Additionally, it induces apoptosis in cancer cells by activating caspases and other apoptotic proteins . These interactions result in changes in gene expression and cellular function, ultimately contributing to the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isocurcumenol have been observed to change over time. The compound exhibits stability under various conditions, maintaining its biological activity for extended periods In in vitro studies, isocurcumenol has shown consistent antitumor effects over time, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of isocurcumenol vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without inducing toxicity . At higher doses, isocurcumenol may cause adverse effects, including liver toxicity and other systemic effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Isocurcumenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in liver cells . The compound’s interactions with liver enzymes, such as glutamic oxaloacetic transaminase and glutamic pyruvic transaminase, suggest its role in modulating liver metabolism
Transport and Distribution
Within cells and tissues, isocurcumenol is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . In particular, isocurcumenol has been observed to accumulate in liver tissues, where it exerts its biological effects . Understanding the transport and distribution mechanisms of isocurcumenol is essential for optimizing its therapeutic potential.
Subcellular Localization
Isocurcumenol’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications These localizations enable isocurcumenol to interact with key biomolecules and exert its biological effects
准备方法
合成路线和反应条件
异姜黄醇可以通过各种化学反应合成,这些反应涉及姜黄提取物。 合成路线通常包括分离姜黄素,然后进行特定的化学转化以生成异姜黄醇 . 反应条件通常包括使用有机溶剂,例如乙醇和氯仿,并且反应在受控温度和pH值下进行 .
工业生产方法
异姜黄醇的工业生产涉及使用乙醇等溶剂提取姜黄根茎。 然后,提取物进行色谱分离以分离异姜黄醇。 这种方法确保了化合物的高产量和纯度 .
化学反应分析
反应类型
异姜黄醇经历各种化学反应,包括:
氧化: 异姜黄醇可以被氧化形成不同的氧化衍生物。
还原: 它可以被还原以产生化合物的还原形式。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 反应通常在受控温度下进行,并在催化剂存在下进行,以提高反应速率 .
主要生成物
相似化合物的比较
由于其特定的生物活性和分子结构,异姜黄醇与其他类似化合物相比是独一无二的。 类似的化合物包括:
姜黄醇: 另一种具有类似抗真菌和抗癌特性的倍半萜.
姜黄酚: 以其抗炎和抗癌活性而闻名.
姜黄烯: 表现出抗真菌和抗炎特性.
属性
IUPAC Name |
2-methyl-6-methylidene-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h11-12,16H,3,5-8H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBDFZGNZTYPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(CC2=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isocurcumenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24063-71-6 | |
| Record name | Isocurcumenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 - 141 °C | |
| Record name | Isocurcumenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


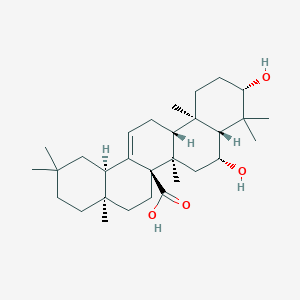

![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)
![[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone](/img/structure/B1253173.png)
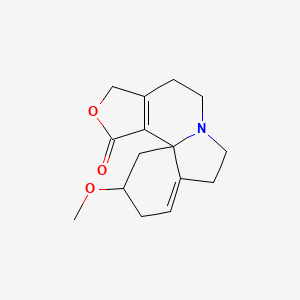
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1253177.png)
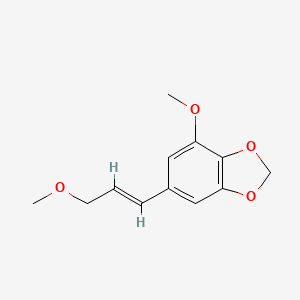
![(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1253179.png)
